molecular formula C26H34F3N7O4S B10815507 Elexacaftor CAS No. 2138326-26-6

Elexacaftor

Cat. No.: B10815507
CAS No.: 2138326-26-6
M. Wt: 597.7 g/mol
InChI Key: MVRHVFSOIWFBTE-INIZCTEOSA-N
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Description

Elexacaftor is a small molecule used as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It is primarily used in combination with other CFTR modulators, such as tezacaftor and ivacaftor, to treat cystic fibrosis in patients with specific genetic mutations. This compound was approved by the FDA in October 2019 and is marketed under the brand name Trikafta when combined with tezacaftor and ivacaftor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Elexacaftor involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the primary intermediates is 3,3,3-trifluoro-2,2-dimethylpropan-1-ol, which undergoes various chemical transformations to yield the final product . The synthetic route typically involves:

    Formation of Intermediates: The preparation of intermediates involves reactions such as methylation, condensation, and protection of functional groups.

    Key Reactions: The key reactions include nucleophilic substitution, reduction, and cyclization to form the core structure of this compound.

    Final Steps: The final steps involve deprotection and purification to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. It involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Elexacaftor undergoes various types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the structure of this compound by replacing specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products

Scientific Research Applications

Elexacaftor has a wide range of scientific research applications, including:

Mechanism of Action

Elexacaftor acts as a CFTR corrector by binding to the CFTR protein and facilitating its proper folding and trafficking to the cell surface. This increases the number of functional CFTR proteins on the cell membrane, enhancing chloride ion transport and alleviating cystic fibrosis symptoms. The molecular targets include the nucleotide-binding domains and membrane-spanning domains of the CFTR protein .

Comparison with Similar Compounds

Similar Compounds

    Tezacaftor: Another CFTR corrector that works at a different binding site on the CFTR protein.

    Ivacaftor: A CFTR potentiator that enhances the function of CFTR proteins on the cell surface.

    Lumacaftor: A first-generation CFTR corrector with a different mechanism of action.

Uniqueness of Elexacaftor

This compound is unique due to its next-generation CFTR corrector properties, offering improved efficacy and a different mechanism of action compared to first-generation correctors like lumacaftor. When combined with tezacaftor and ivacaftor, this compound provides a synergistic effect, making it a highly effective treatment for cystic fibrosis .

Properties

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRHVFSOIWFBTE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027907
Record name Elexacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cystic fibrosis (CF) is the result of a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR proteins produced by this gene are transmembrane ion channels that move sodium and chloride across cell membranes - water follows the flow of chloride ions to the cell surface, which consequently helps to hydrate the surface of the cell and thin the secretions (i.e. mucous) around the cell. Mutations in the CFTR gene produce CFTR proteins of insufficient quantity and/or function, leading to defective ion transport and a build-up of thick mucous throughout the body that causes multi-organ disease involving the pulmonary, gastrointestinal, and pancreatic systems (amongst others). The most common CFTR mutation, the _F508del_ mutation, is estimated to account for 70 to 90% of all CFTR mutations and results in severe processing and trafficking defects of the CFTR protein. Elexacaftor is a CFTR corrector that modulates CFTR proteins to facilitate trafficking to the cell surface for incorporation into the cell membrane. The end result is an increase in the number of mature CFTR proteins present at the cell surface and, therefore, improved ion transport and CF symptomatology. Elexacaftor is used in combination with tezacaftor, another CFTR corrector with a different mechanism of action, and ivacaftor, a CFTR potentiator that improves the function of CFTR proteins on the cell surface - this multi-faceted, triple-drug approach confers a synergistic effect beyond that seen in typical corrector/potentiator dual therapy regimens.
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2216712-66-0
Record name Elexacaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elexacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
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Record name ELEXACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V
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